Temazepam acetate

Description

Contextual Overview of Benzodiazepine (B76468) Derivatives in Chemical Synthesis and Characterization

Benzodiazepines are a class of heterocyclic compounds characterized by a fused benzene (B151609) and diazepine (B8756704) ring system. wikipedia.org Since the serendipitous discovery of the first benzodiazepine, chlordiazepoxide, in 1955, this class of molecules has been the subject of extensive chemical synthesis and derivatization efforts. wikipedia.orgnih.gov The core benzodiazepine structure allows for numerous modifications, leading to a vast library of derivatives with diverse chemical properties.

The synthesis of benzodiazepine derivatives often involves multi-step processes, including condensation reactions and various cyclization techniques. nih.gov Researchers have employed a range of catalysts and reaction conditions to achieve desired molecular architectures and improve yields. nih.gov The characterization of these derivatives is a critical aspect of chemical research, employing a suite of analytical techniques. These include spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to confirm their structure and purity. nih.govjopcr.comresearchgate.net

Rationale for Dedicated Research on Temazepam Acetate (B1210297)

The primary impetus for dedicated research on temazepam acetate stems from its classification as a significant impurity and a potential metabolite of temazepam. jopcr.comveeprho.com In pharmaceutical manufacturing, the presence of impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final product. Therefore, the synthesis and isolation of this compound as a reference standard are essential for the development of accurate analytical methods to detect and quantify its presence in temazepam samples. veeprho.comnih.gov

Furthermore, understanding the chemical behavior and toxicological profile of potential metabolites is a fundamental aspect of drug development. Investigating this compound helps to build a comprehensive profile of temazepam's metabolic fate in biological systems.

Historical Development of this compound as a Chemical Entity

The history of this compound is intrinsically linked to the development of temazepam itself. Temazepam was first synthesized in the mid-1960s. numberanalytics.com A key step in some synthetic routes to temazepam involves the use of acetic anhydride (B1165640), which can lead to the formation of this compound as an intermediate or a byproduct through reactions like the Polonovski rearrangement. jopcr.comnumberanalytics.comresearchgate.net The Polonovski reaction, first reported in 1927, involves the reaction of a tertiary amine N-oxide with an acylating agent, such as acetic anhydride, to yield an amide and an aldehyde or ketone. numberanalytics.com Over time, as analytical techniques became more sophisticated, the identification and characterization of impurities like this compound became a more prominent aspect of pharmaceutical chemistry.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl) acetate | nih.gov |

| Molecular Formula | C18H15ClN2O3 | nih.gov |

| Molecular Weight | 342.8 g/mol | nih.gov |

| CAS Number | 18818-64-9 | nih.gov |

Spectroscopic Data of this compound

| Technique | Data Highlights | Source |

| ¹³C NMR Spectra | Data available in spectral databases. | nih.gov |

| GC-MS | Mass spectral data has been recorded. | nih.gov |

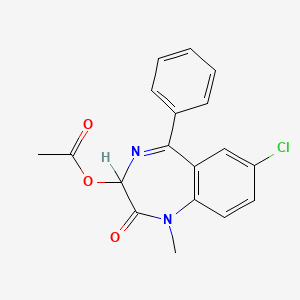

Structure

3D Structure

Properties

IUPAC Name |

(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-11(22)24-17-18(23)21(2)15-9-8-13(19)10-14(15)16(20-17)12-6-4-3-5-7-12/h3-10,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWWAHZQIATUFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940311 | |

| Record name | 7-Chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18818-64-9 | |

| Record name | Temazepam acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18818-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temazepam acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018818649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temazepam acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14671 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2-oxo-2H-1,4-benzodiazepin-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMAZEPAM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F3H3E4BIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Temazepam Acetate

Novel Synthetic Routes and Reaction Pathways for Temazepam Acetate (B1210297)

The formation of temazepam acetate is intrinsically linked to the synthesis of its parent compound, temazepam. Many synthetic routes to temazepam proceed via an acetylated intermediate, which can be isolated as this compound.

The direct synthesis of this compound relies on the specific acylation of the 3-hydroxy group of temazepam. A notable and elegant method involves the Polonovski rearrangement. wikipedia.org In this reaction, the N-oxide of the N-methyl benzodiazepine (B76468) precursor is treated with acetic anhydride (B1165640). wikipedia.org The acetic anhydride serves as the acylating agent, leading to a rearrangement that results in the formation of a 3-acetoxy derivative, which is this compound. wikipedia.org This acetate is typically hydrolyzed to yield temazepam, but careful control of the reaction allows for its isolation. wikipedia.org

While the Polonovski rearrangement is a classic example, modern organic synthesis offers a range of acylation techniques that could be applied to benzodiazepine synthesis. For instance, phosphate-assisted acylation has been explored for the synthesis of 2,3-benzodiazepines. rsc.org The choice of acylating agent and catalyst is critical and can influence the reaction's efficiency and selectivity. The acylation of some benzodiazepine systems has shown that the reaction site can be influenced by substituents elsewhere in the molecule, highlighting the nuanced control required in these synthetic transformations. rsc.org

The synthesis of this compound can start from several key precursors. One primary route begins with diazepam, which is first converted to its N-oxide. This N-oxide is the direct precursor for the Polonovski rearrangement that yields this compound. wikipedia.org

An alternative synthesis of temazepam also provides a pathway to its acetate. This method starts with 2-(methylamino)-5-chlorobenzhydrol, which is acylated using chloroacetyl chloride. nih.gov The resulting product is converted to an iodoacetamido compound, which, after treatment with hydroxylamine (B1172632) and subsequent reaction with acetic anhydride, undergoes esterification to form the final product. nih.gov The direct intermediate that is acetylated in this pathway is temazepam itself.

The table below summarizes key precursors and intermediates in the synthesis of this compound.

| Compound Type | Name | Role in Synthesis | Reference(s) |

| Precursor | Diazepam N-oxide | Starting material for Polonovski rearrangement. | wikipedia.org |

| Precursor | 2-(Methylamino)-5-chlorobenzhydrol | Initial starting material in an alternative multi-step synthesis. | nih.gov |

| Intermediate | Iodoacetamido compound | Formed after acylation and treatment with sodium iodide in an alternative route. | nih.gov |

| Intermediate | Temazepam | The direct precursor that is acetylated to form this compound. | nih.gov |

This table is interactive. Users can sort columns to analyze the data.

Achieving chemo- and regioselectivity is paramount in the synthesis of this compound. The molecule has several potential reaction sites, but the desired transformation is the selective O-acylation of the 3-hydroxy group.

The Polonovski rearrangement demonstrates high regioselectivity for the formation of the 3-acetoxy group. wikipedia.org However, the reaction conditions must be meticulously controlled. Improper conditions can lead to the formation of an inactive rearrangement byproduct, underscoring the sensitivity of the reaction pathway. wikipedia.org In broader benzodiazepine synthesis, electronic effects of substituents on the aromatic rings have been shown to play a key role in directing the regioselectivity of cyclization reactions, a principle that highlights the electronic factors governing reactivity. mdpi.com The challenge in forming this compound is to favor O-acylation over potential N-acylation or other side reactions, a feat the Polonovski rearrangement accomplishes effectively.

Derivatization Techniques for this compound

Derivatization involves chemically modifying a compound to produce new compounds, or analogs, with potentially different properties. These techniques are vital for research, including structure-activity relationship studies and the development of advanced analytical methods.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's structure relates to its biological activity. chemisgroup.us For 1,4-benzodiazepines, SAR studies have revealed that the diazepine (B8756704) ring is generally more amenable to structural modifications than the fused benzene (B151609) ring. chemisgroup.us

While direct derivatization of this compound is not widely documented, synthetic strategies used for other 1,4-benzodiazepines can be applied to generate analogs for non-clinical SAR studies. acs.orgjopcr.com These modifications could include:

Substitution on the C5 Phenyl Ring: Introducing various substituents on the phenyl group can probe electronic and steric requirements for receptor binding.

Modification of the C7 Chloro Group: Replacing the chlorine atom with other halogens or functional groups can alter the molecule's lipophilicity and electronic properties.

Alteration of the N1-Methyl Group: The N1 position can be substituted with different alkyl or functionalized groups to investigate their impact.

Developing new synthetic routes to create libraries of such analogs is a key strategy for exploring the chemical space around the benzodiazepine scaffold. acs.org

For analytical purposes, particularly in forensic toxicology and clinical chemistry, it is often necessary to derivatize a target molecule to enhance its detectability. researchgate.netnih.gov Functionalization can improve properties such as volatility for gas chromatography (GC) or ionization efficiency for mass spectrometry (MS). researchgate.netmdpi.com

Though many modern methods like LC-MS/MS can detect temazepam and its metabolites directly, derivatization remains a crucial technique, especially for GC-MS analysis. researchgate.netnih.gov Common derivatization strategies that could be applied to this compound include:

Silylation: Reacting the molecule with a silylating agent (e.g., BSTFA) to replace active hydrogens, thereby increasing thermal stability and volatility for GC analysis.

Acylation: Introducing other acyl groups to alter the molecule's chromatographic behavior or fragmentation pattern in MS.

The goal of such functionalization is to create a derivative with optimal characteristics for a specific analytical platform, leading to lower limits of detection and greater accuracy. mdpi.comnih.gov

| Derivatization Technique | Purpose | Typical Reagent(s) | Analytical Method |

| Silylation | Increase volatility and thermal stability. | BSTFA, TMCS | Gas Chromatography (GC-MS) |

| Acylation | Modify chromatographic retention and mass fragmentation. | Acid Anhydrides, Acid Chlorides | Gas Chromatography (GC-MS), Liquid Chromatography (LC-MS) |

| Fluorescent Tagging | Introduce a fluorophore for sensitive detection. | Dansyl chloride | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection |

This table is interactive. Users can sort columns to analyze the data.

Impurity Profiling and Characterization in Synthesis

The presence of impurities in a final active pharmaceutical ingredient (API) is a critical quality attribute that is closely monitored and controlled. Impurities can arise from various sources, including the starting materials, intermediates, and by-products of the main reaction, as well as from degradation of the final product.

Identification of Synthetic By-products and Related Substances

This compound, chemically known as (3RS)-7-Chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate, is cataloged as Temazepam Impurity C in the European Pharmacopoeia (EP). synzeal.comkmpharma.indntb.gov.uasigmaaldrich.comsigmaaldrich.com Its formation is generally associated with the synthetic pathways of temazepam.

The synthesis of temazepam can result in the formation of several by-products. While a specific synthetic route solely for this compound is not extensively documented in publicly available literature, its emergence as an impurity suggests it can be formed during the acetylation steps of temazepam synthesis or from the starting materials and intermediates used.

Potential synthetic by-products and related substances that could be associated with the synthesis of temazepam, and therefore potentially with the presence of this compound, are outlined below. These impurities are often monitored to ensure the quality and safety of the final drug product. veeprho.comscholarsresearchlibrary.com

Table 1: Potential Synthetic By-products and Related Substances of Temazepam

| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Notes |

| Temazepam Impurity A | [5-Chloro-2-(methylamino)phenyl]phenylmethanone | 1022-13-5 | C₁₄H₁₂ClNO | Also known as Temazepam USP Related Compound A. A key starting material or intermediate. sigmaaldrich.com |

| Temazepam Impurity B | 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 604-75-1 | C₁₅H₁₁ClN₂O₂ | A related benzodiazepine structure. synzeal.com |

| Temazepam Impurity D | 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 17191-70-7 | C₁₇H₁₅ClN₂O₂ | A related benzodiazepine structure. synzeal.com |

| Temazepam Impurity F | (5RS)-7-Chloro-1-methyl-5-phenyl-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione | 3294-96-0 | C₁₆H₁₃ClN₂O₂ | An oxidation product. cleanchemlab.comvenkatasailifesciences.com |

| Temazepam Impurity G | Structure not fully defined in public sources | 93329-92-1 | C₁₇H₁₅ClN₂O₂ | A related substance. synzeal.com |

This table represents potential impurities in the synthesis of temazepam, which may be relevant contexts for the presence of this compound.

Degradation Pathways and Product Characterization (Non-Clinical Stability)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. medcraveonline.comnih.gov These studies expose the compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed to determine temazepam and its related substances, including this compound (Impurity C). scholarsresearchlibrary.com In this study, a mixture containing temazepam and its impurities was subjected to various stress conditions. The stability of the analytical solution containing these compounds was also assessed.

The study revealed that a solution of temazepam spiked with its impurities, including this compound, was stable for up to 600 minutes at 10°C, indicating short-term stability under refrigerated conditions. scholarsresearchlibrary.com

Forced degradation studies on temazepam showed significant degradation under acidic conditions. scholarsresearchlibrary.com While the study focused on the degradation of the parent drug, the stability-indicating nature of the method ensured that any degradation of the impurities, including this compound, would also be detected.

A detailed investigation into the degradation of this compound as a standalone compound under various stress conditions is summarized below. These findings are critical for understanding its stability profile.

Table 2: Summary of Forced Degradation Studies on this compound

| Stress Condition | Reagent/Parameters | Observation |

| Acid Hydrolysis | 1N Hydrochloric Acid at 60°C for 3 hours | Considerable degradation of the parent drug (temazepam) was observed, suggesting that the ester linkage in this compound would also be susceptible to hydrolysis under these conditions, likely yielding temazepam and acetic acid. scholarsresearchlibrary.com |

| Base Hydrolysis | 1N Sodium Hydroxide at 60°C for 3 hours | The parent drug (temazepam) showed degradation, indicating that this compound would also likely be unstable, undergoing hydrolysis of the ester group. scholarsresearchlibrary.com |

| Oxidative Degradation | Hydrogen Peroxide | The parent drug (temazepam) was subjected to oxidative stress. Benzodiazepines can be susceptible to oxidation, potentially at the azomethine bond or other reactive sites. scholarsresearchlibrary.com |

| Thermal Degradation | 60°C for up to 24 hours | The stability of temazepam and its impurities were assessed under thermal stress. scholarsresearchlibrary.com |

| Photolytic Degradation | UV radiation | The sample was exposed to UV radiation to assess photosensitivity. scholarsresearchlibrary.com |

The observations are based on a study of temazepam and its impurities, including this compound (Impurity C). The specific percentage of degradation for this compound alone was not detailed in the available literature.

The primary degradation pathway for this compound under hydrolytic (acidic and basic) conditions is expected to be the cleavage of the ester bond, resulting in the formation of temazepam and acetic acid. The characterization of these degradation products is typically performed using chromatographic techniques like HPLC, often coupled with mass spectrometry (MS) to confirm the identity of the degradants.

Advanced Structural Elucidation and Molecular Characterization

Spectroscopic Analysis of Temazepam Acetate (B1210297)

The precise structure and dynamic behavior of the temazepam acetate molecule are elucidated through several key spectroscopic methods. Each technique offers unique insights into the compound's conformational arrangement, elemental composition, functional groups, and intramolecular movements.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

¹H and ¹³C NMR Studies for Conformational Analysis

While specific, comprehensive ¹H and ¹³C NMR spectral data for this compound are not extensively detailed in publicly available literature, the expected chemical shifts can be predicted based on its known structure. The structure contains several distinct proton and carbon environments, including the aromatic rings, the diazepine (B8756704) ring, the N-methyl group, and the acetyl group. Analysis of chemical shifts, coupling constants, and through-space interactions via Nuclear Overhauser Effect (NOE) experiments would be critical for a full conformational analysis. researchgate.netresearchgate.net Techniques like 2D NOESY are instrumental in determining the spatial proximity of protons, which helps define the molecule's preferred shape and the orientation of its substituent groups in solution. researchgate.net The introduction of the acetate group at the C3 position significantly influences the electronic environment and, consequently, the chemical shifts of nearby nuclei compared to its parent compound, temazepam.

| Structural Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons (C-phenyl group) | ~7.2 - 7.8 | ~125 - 135 | Multiple signals due to distinct electronic environments on the phenyl and chlorinated benzene (B151609) rings. |

| Aromatic Protons (chlorinated ring) | ~7.0 - 7.6 | ~120 - 140 | Shifts influenced by the chloro- and nitrogen substituents. |

| CH-OAc (C3-H) | ~5.5 - 6.5 | ~70 - 80 | Deshielded proton and carbon due to adjacent oxygen and imine groups. |

| N-CH₃ | ~3.0 - 3.5 | ~35 - 45 | A singlet in ¹H NMR, characteristic of the N-methyl group in the diazepine ring. |

| Acetyl CH₃ | ~2.0 - 2.3 | ~20 - 25 | A singlet in ¹H NMR, characteristic of the acetate methyl group. |

| Amide C=O (C2) | N/A | ~165 - 175 | Quaternary carbon with a characteristic downfield shift. |

| Ester C=O | N/A | ~170 - 180 | Quaternary carbon of the acetate group. |

Solid-State NMR for Methyl Group Rotational Dynamics

Solid-state NMR (ssNMR) is a powerful technique for investigating the structure and dynamics of molecules in the solid phase. For this compound, ssNMR would be particularly useful for studying the rotational dynamics of the two distinct methyl groups (the N-methyl and the acetyl methyl). The dynamics of methyl group rotation can provide insight into the local environment and packing forces within the crystal lattice. Techniques measuring spin-lattice relaxation rates can be used to characterize these motions. While specific ssNMR studies on the methyl group dynamics of this compound have not been identified in the surveyed literature, research on other organic molecules demonstrates that such analyses can reveal the energy barriers and timescales of methyl rotation, which are influenced by intramolecular and intermolecular interactions.

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. For this compound (C₁₈H₁₅ClN₂O₃), high-resolution mass spectrometry would confirm its elemental composition with high accuracy.

The molecular weight of this compound is approximately 342.78 g/mol. In MS analysis, the compound would exhibit a characteristic molecular ion peak (M⁺). Due to the presence of chlorine, this peak would appear as a pair of signals (M⁺ and M+2⁺) with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Electron ionization would cause the molecule to fragment in predictable ways, which serves to confirm the structure. Key fragmentation pathways would likely involve the loss of the acetyl group or the entire acetate moiety.

| Fragment Ion | Proposed Structure/Loss | Approximate m/z | Significance |

|---|---|---|---|

| [M]⁺ | C₁₈H₁₅³⁵ClN₂O₃ | 342.1 | Molecular ion peak (for ³⁵Cl isotope). Confirms molecular weight. |

| [M+2]⁺ | C₁₈H₁₅³⁷ClN₂O₃ | 344.1 | Isotopic peak confirming the presence of one chlorine atom. |

| [M - 43]⁺ | Loss of acetyl group (•COCH₃) | 299.1 | Indicates the presence of a terminal acetyl moiety. |

| [M - 59]⁺ | Loss of acetate radical (•OCOCH₃) | 283.1 | Confirms the presence of the 3-acetoxy substituent. The resulting ion would be a common fragment for many 1,4-benzodiazepines. |

| [M - 59 - 28]⁺ | Loss of acetate and CO | 255.1 | Further fragmentation of the diazepine ring, common in benzodiazepine (B76468) mass spectra. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. While a published spectrum specific to this compound is not available, the expected absorption and scattering bands can be inferred from its structure. The key functional groups—ester carbonyl, amide carbonyl, aromatic C=C bonds, C-N, and C-Cl bonds—each vibrate at a characteristic frequency. The presence of two distinct carbonyl groups (amide and ester) would be a notable feature, likely appearing as strong, separate bands in the IR spectrum. Raman spectroscopy would be particularly sensitive to the vibrations of the non-polar aromatic rings.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H (methyl) | Stretch | 2850 - 3000 | Medium | Medium |

| Ester C=O | Stretch | 1735 - 1750 | Strong | Medium-Weak |

| Amide C=O (lactam) | Stretch | 1670 - 1690 | Strong | Medium |

| Imine C=N | Stretch | 1640 - 1660 | Medium | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Weak | Strong |

| Ester C-O | Stretch | 1000 - 1300 | Strong | Weak |

| Aromatic C-Cl | Stretch | 1000 - 1100 | Strong | Strong |

Quasielastic Neutron Scattering (QENS) for Molecular Dynamics

Quasielastic Neutron Scattering (QENS) is a high-resolution neutron scattering technique used to study stochastic molecular motions, such as rotational and translational diffusion, on a timescale of picoseconds to nanoseconds. It is particularly sensitive to the motion of hydrogen atoms. In the context of this compound, QENS could provide exceptionally detailed information on the dynamics of the methyl groups, complementing data from ssNMR. It could differentiate between the rotational dynamics of the N-methyl group and the acetyl methyl group, and potentially characterize the slower, large-scale motions of the entire molecule in certain states.

However, QENS is a highly specialized experimental method, and a review of the current scientific literature indicates that no QENS studies specifically focused on this compound have been published to date.

X-ray Crystallography and Polymorphism Studies

Comprehensive searches of scientific literature and crystallographic databases did not yield specific experimental data for the single-crystal X-ray diffraction, crystal packing, polymorphism, or powder X-ray diffraction of this compound. The available body of research focuses extensively on the parent compound, temazepam, which is known to exhibit multiple polymorphic forms. researchgate.netwipo.int However, dedicated studies detailing the crystallographic and polymorphic characteristics solely of this compound are not present in the reviewed literature.

Single Crystal X-ray Diffraction for Anhydrous Forms

Specific single-crystal X-ray diffraction data for any anhydrous forms of this compound are not available in the published scientific literature. While the crystal structures of anhydrous polymorphs of the parent compound, temazepam, have been determined and analyzed, equivalent structural solutions for this compound have not been reported. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

An analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding or π–π stacking, within the crystal lattice of this compound cannot be provided, as no crystallographic data has been published. Studies on related compounds, like temazepam, have detailed their packing arrangements, which range from host-guest types to layered structures, but this information is not directly transferable to the acetate derivative. researchgate.net

Polymorphic Forms and Their Thermodynamic Relationships

There is no information in the scientific literature regarding the existence of polymorphic forms of this compound. Consequently, data on the thermodynamic relationships between any potential polymorphs, which would describe their relative stability and transition behaviors, is also unavailable. wikipedia.orgnist.gov The study of polymorphism is well-documented for the parent temazepam, which has numerous identified crystalline forms. wipo.int

Powder X-ray Diffraction (PXRD) for Phase Identification

Powder X-ray Diffraction (PXRD) is a primary technique for the identification of crystalline phases. echemi.comsynzeal.com However, no PXRD patterns or characteristic peak data for the phase identification of this compound have been reported in the reviewed literature or databases.

Conformational Analysis and Stereochemistry

Investigation of Stable Conformers

This compound, as a 1,4-benzodiazepine (B1214927) derivative, possesses a non-planar, seven-membered diazepine ring. drugbank.com Due to the presence of an asymmetric carbon atom at the C3 position, where the acetate group is attached, this compound is a chiral molecule. nih.gov Consequently, it exists as a racemic mixture of two stable conformational enantiomers, (R)-temazepam acetate and (S)-temazepam acetate. chemspider.com

The seven-membered ring in benzodiazepines like this compound can adopt two distinct chiral "boat-like" conformations, often designated as P (plus) and M (minus) helicity. ncats.io These conformers are non-superimposable mirror images of each other and interconvert through a ring-flipping process. While the energy barrier for this interconversion is typically low enough for rapid racemization at room temperature in many benzodiazepines, the distinct stereoisomers can be identified. nih.gov Although specific experimental or computational studies detailing the energetic profile and exact structural parameters of the stable conformers of this compound were not found, the fundamental principles of stereochemistry dictate its existence as (R) and (S) enantiomers. nih.govchemspider.com

Stereochemical Aspects of this compound Derivatives

The presence of a chiral center at the C3 position of the 1,4-benzodiazepine ring system is a defining stereochemical feature of temazepam and its derivatives, including this compound. This chirality arises from the substitution at this carbon, leading to the existence of two enantiomers: (S)-(+)-temazepam and (R)-(-)-temazepam. The acetylation of the hydroxyl group at the C3 position to form this compound does not alter the chiral nature of this carbon. Consequently, this compound also exists as a pair of enantiomers.

The spatial arrangement of the substituents around the C3 chiral center dictates the molecule's three-dimensional structure and its interaction with other chiral molecules, such as biological receptors and enzymes. The differential biological activity between the enantiomers of many pharmaceuticals is a well-established principle. scielo.org.mx For instance, in the case of the related 3-hydroxybenzodiazepine, oxazepam, esterases in the liver and brain have demonstrated opposite stereoselectivity in hydrolyzing its acetate derivative. scielo.org.mx

The separation and characterization of these enantiomers are crucial for understanding their individual pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful analytical techniques employed for the chiral separation of benzodiazepines. scielo.org.mxnih.govwvu.edu

The enantiomeric resolution of temazepam and its analogs is often challenging due to the potential for spontaneous chiral inversion in polar solvents. nih.gov To overcome this, specific analytical methods have been developed.

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are fundamental to the separation of enantiomers by HPLC. For 3-hydroxybenzodiazepines like temazepam, derivatized cyclodextrin-bonded phases have proven effective. nih.govresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase, leading to different retention times.

A study utilizing a Cyclobond I-2000 RSP column with a reversed mobile phase of acetonitrile (B52724) in 1% triethylamine (B128534) acetate buffer (TEAA) successfully resolved the enantiomers of temazepam, oxazepam, and lorazepam. nih.gov The peak resolution for temazepam enantiomers was reported to be 1.8 under these conditions. nih.gov The use of a photodiode-array detector and an optical rotation detector allows for the quantification and identification of the (+) and (-) enantiomers, respectively. nih.gov

Capillary Electrophoresis (CE): Chiral CE offers advantages such as high efficiency and low reagent consumption. scielo.org.mx In this technique, a chiral selector is added to the running buffer. This selector interacts selectively with the enantiomers, forming diastereoisomeric complexes that have different electrophoretic mobilities, thus enabling their separation. wvu.edu Sulfated cyclodextrins have been successfully used as chiral selectors for the enantiomeric resolution of several 3-chiral-1,4-benzodiazepines, including temazepam. scielo.org.mxresearchgate.net

The table below summarizes the HPLC conditions used for the chiral separation of temazepam enantiomers.

| Parameter | Conditions |

| Chromatographic Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiral Cyclobond I-2000 RSP |

| Mobile Phase | Acetonitrile in 1% triethylamine acetate buffer (TEAA) |

| Flow Rate | 0.4 ml/min |

| Column Temperature | 12 °C |

| Detection | Photodiode-array detector (230 nm) and optical rotation detector |

| Peak Resolution for Temazepam | 1.8 |

This table presents data from a study on the enantioselective HPLC of temazepam. nih.gov

While extensive research on the specific pharmacological activities of individual this compound enantiomers is limited, the foundational knowledge from temazepam enantiomers provides significant insights. The FDA and other regulatory bodies now emphasize the importance of studying individual enantiomers of chiral drugs, as they can exhibit different potencies and toxicities. wvu.edu

Studies on related benzodiazepines have shown that enantiomers can have different binding affinities for plasma proteins like albumin, which can affect their distribution and elimination in the body. researchgate.net For example, differences in plasma concentrations of (S)-(+)- and (R)-(-)-oxazepam have been observed in rabbits. nih.gov It is plausible that the enantiomers of this compound would also exhibit such differential pharmacokinetic and pharmacodynamic properties. The stereoselective metabolism by enzymes like cytochrome P450 can also lead to different metabolic pathways and rates of elimination for each enantiomer. nih.gov

Metabolic Pathways and Biotransformation Non Human and in Vitro Studies

Identification of Metabolites in Non-Human Biological Systems

Studies in various animal species have identified key metabolites of Temazepam. In mice, the primary metabolites identified include N-desmethyl-temazepam and its conjugates. In rats, Temazepam and its N-demethylated compound (oxazepam) were found in roughly equal proportions, largely unconjugated, with a significant portion remaining as unidentified metabolites. Dogs showed conjugated Temazepam as the major metabolite, followed by free and conjugated N-desmethyltemazepam. amazonaws.comnih.gov

Glucuronidation and Conjugation Pathways in Animal Models

Glucuronidation is a significant Phase II metabolic pathway for Temazepam in animal models. In dogs, conjugated Temazepam is the predominant metabolite. amazonaws.comnih.gov Studies indicate that Temazepam is primarily metabolized in the liver, with most of the unchanged drug being directly conjugated to glucuronide. drugbank.comchemicalbook.inmedsafe.govt.nzwikipedia.org For instance, in mice and dogs, conjugation is identified as a major metabolic pathway. nih.gov In rats, while biliary excretion of metabolites is significant, the specific conjugation pathways of Temazepam itself are less detailed in the provided results. nih.gov

N-Demethylation and Hydroxylation Pathways in Animal and In Vitro Models

N-demethylation and hydroxylation represent key Phase I metabolic transformations for many benzodiazepines, including Temazepam. In mice and dogs, N-demethylation is recognized as a major metabolic pathway alongside conjugation. nih.gov Temazepam itself is a metabolite of Diazepam, formed via hydroxylation. researchgate.netmdpi.com In some animal models, Temazepam can be demethylated to oxazepam, which is then further conjugated. drugbank.comchemicalbook.innih.govwikipedia.org In vitro studies using liver microsomes have also investigated these pathways, with CYP3A enzymes implicated in the hydroxylation of diazepam to Temazepam. nih.gov However, specific details on N-demethylation and hydroxylation of Temazepam in various in vitro systems (e.g., recombinant CYP enzymes) are not extensively detailed in the provided search results for Temazepam acetate (B1210297).

Excretion Patterns in Animal Models (Non-Clinical)

Compound List:

Temazepam

Diazepam

Nordazepam

Oxazepam

N-desmethyl-temazepam

Temazepam glucuronide

Oxazepam glucuronide

N-desmethyl-temazepam glucuronide

Advanced Analytical Methodologies for Detection and Quantification

Mass Spectrometry Coupling Techniques

Impurity Detection and Quantification Using Hyphenated Techniques

Hyphenated techniques, which combine separation methods with spectroscopic or mass spectrometric detection, are crucial for identifying and quantifying impurities in pharmaceutical compounds like temazepam acetate (B1210297). These methods offer high sensitivity, selectivity, and the ability to elucidate the structure of unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a widely adopted technique for the analysis of benzodiazepines, including temazepam acetate. LC-MS/MS provides excellent sensitivity and specificity, allowing for the detection of trace impurities and metabolites in complex matrices. Studies on related benzodiazepines have demonstrated its utility in identifying and quantifying degradation products and process-related impurities asiapharmaceutics.inforjpn.orgnih.gov. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly valuable for forensic toxicology and pharmaceutical quality control due to its ability to provide structural information and confirm analyte identity nih.govbenchchem.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique, often used after derivatization, for the analysis of benzodiazepines. It is particularly effective for volatile or semi-volatile compounds and is frequently employed in forensic analysis for drug screening and quantification nyc.govscienceopen.com. While temazepam itself might require derivatization due to thermal instability, GC-MS can be a robust method for impurity profiling when coupled with appropriate sample preparation and derivatization steps scienceopen.com.

Electroanalytical Methods

Electroanalytical methods offer sensitive, selective, and often cost-effective approaches for the determination of pharmaceuticals. These techniques rely on measuring electrical properties (current, potential, charge) generated by redox reactions involving the analyte.

Voltammetry and Potentiometry Applications: Voltammetry, including techniques like square wave voltammetry and differential pulse voltammetry, has been extensively applied to the determination of benzodiazepines. These methods exploit the electrochemical activity of the azomethine group present in the benzodiazepine (B76468) structure mdpi.comnih.gov. Studies have shown that modified electrodes, such as glassy carbon electrodes modified with nanomaterials or polymers, can enhance the sensitivity and selectivity for detecting benzodiazepines like temazepam mdpi.comresearchgate.net. Potentiometry, using ion-selective electrodes, has also been explored for the determination of benzodiazepines in both pharmaceutical preparations and biological samples, offering rapid measurements with minimal sample preparation wjarr.comresearchgate.net.

Table 1: Voltammetric Determination of Benzodiazepines (Related Compounds)

| Technique | Electrode Material | Analyte(s) Studied (Related to Temazepam) | Detection Limit (Approx.) | Matrix | Reference |

| Square Wave Voltammetry | Gold ultramicroelectrode | Lorazepam | 6 x 10−12 M | Tablet formulations | mdpi.com |

| Linear Sweep Voltammetry | Polymer-modified carbon | Temazepam | 0.1 to 3.6 mM | Hydroalcoholic | researchgate.net |

| Differential Pulse Voltammetry | Lead film glassy carbon | Temazepam, Diazepam | 2.0 x 10−9 M (Temazepam) | Tablet formulations | mdpi.com |

Note: While direct studies on this compound using these specific techniques were not extensively found, the data for temazepam are presented as indicative of the electrochemical behavior of related benzodiazepines.

Development of Stability-Indicating Analytical Methods (Non-Clinical)

A critical aspect of pharmaceutical analysis is the development of stability-indicating methods, which can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. For this compound, such methods are essential for quality control and shelf-life determination.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or diode-array detection (DAD), is a cornerstone for stability studies. A stability-indicating HPLC method for temazepam has been developed that can separate temazepam from its potential impurities and degradation products, such as Impurity-A, B, C, and G scholarsresearchlibrary.com. The method demonstrated good linearity (r > 0.99) and accuracy (recovery 99.2-100.5%) and was validated according to ICH guidelines. Forced degradation studies, including hydrolysis, oxidation, photolysis, and thermal degradation, are integral to establishing a method's stability-indicating capability scholarsresearchlibrary.comarlok.com. Acid hydrolysis was found to cause significant degradation of temazepam scholarsresearchlibrary.com.

Sample Preparation Techniques for Complex Matrices (Non-Human Biological, Environmental, Forensic)

Analyzing this compound in complex matrices like environmental samples, non-human biological fluids, or forensic specimens requires efficient sample preparation techniques to isolate and concentrate the analyte while removing interfering substances.

Solid Phase Extraction (SPE): SPE is a versatile and widely used technique for sample clean-up and concentration. Various SPE sorbents, including C18, polymeric phases, and mixed-mode sorbents, have been employed for the extraction of benzodiazepines from biological fluids, urine, and environmental samples nyc.govnih.govnih.govnih.govresearchgate.netchromatographytoday.comphenomenex.comgla.ac.uk. For instance, a mixed-mode SPE method has been developed for the LC-MS/MS analysis of benzodiazepines in urine, utilizing modified wash steps to ensure efficient extraction of acidic benzodiazepines like temazepam chromatographytoday.com. SPE offers advantages such as reduced solvent consumption and higher recoveries compared to traditional methods nih.govresearchgate.net.

Liquid-Liquid Extraction (LLE): LLE remains a common technique for sample preparation, particularly in forensic toxicology. Solvents like ethyl acetate, chloroform, hexane, and their mixtures are frequently used to extract benzodiazepines from biological matrices such as blood, urine, and vitreous humor nih.govoup.comoup.comoup.comthermofisher.comnih.govresearchgate.netresearchgate.netidaho.gov. A typical LLE procedure for benzodiazepines in urine might involve adjusting the pH to alkaline conditions, followed by extraction with an organic solvent like ethyl acetate nyc.govresearchgate.netidaho.gov. Supercritical Fluid Extraction (SFE) using CO2 with an entrainer like ethyl acetate has also been explored as an environmentally friendly alternative for temazepam extraction from blood samples oup.com.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Structural Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in predicting geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties.

For the benzodiazepine (B76468) class of molecules, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311++G(d,p), have been successfully applied to optimize molecular geometries. derpharmachemica.comnih.gov Studies on related benzodiazepines show that DFT can accurately predict structural parameters, with results often showing strong agreement with experimental data from X-ray crystallography. derpharmachemica.comnih.gov For instance, in a study on lorazepam, the M05-2X functional was identified as particularly accurate for determining bond lengths and angles compared to experimental values. nih.gov

DFT calculations also provide insight into the electronic properties that govern a molecule's reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap between these orbitals (ΔE) is a critical indicator of molecular stability and reactivity. derpharmachemica.commdpi.com A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. derpharmachemica.com Other calculated parameters, such as chemical hardness (η), softness (S), and electronegativity (χ), further quantify the molecule's reactive nature. mdpi.comespublisher.commdpi.com

While a dedicated DFT analysis for temazepam acetate (B1210297) is not available, the principles are well-established. The calculations would involve optimizing the geometry to find the lowest energy conformation, considering the diazepine (B8756704) ring, the phenyl and methyl groups, and the rotatable acetate group. The results would yield precise bond lengths, angles, and electronic descriptors, providing a fundamental map of the molecule's structural and electronic characteristics.

Table 1: Computed Physicochemical Properties of Temazepam Acetate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₅ClN₂O₃ | PubChem nih.gov |

| Molecular Weight | 342.8 g/mol | PubChem nih.gov |

| IUPAC Name | (7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl) acetate | PubChem nih.gov |

| XLogP3 | 2.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Polar Surface Area | 59 Ų | PubChem nih.gov |

| Monoisotopic Mass | 342.0771200 Da | PubChem nih.gov |

Molecular Mechanics and Semiempirical Calculations for Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt and the energy differences between them. For flexible molecules like this compound, which has several rotatable bonds, this analysis identifies the most stable, low-energy conformers.

Molecular Mechanics (MM) methods use classical physics to model molecules. They are computationally less expensive than quantum methods, making them suitable for exploring the vast conformational space of larger molecules. Force fields like GROMACS are used to define the energy of a conformation based on bond stretching, angle bending, and torsional angles. figshare.com

Semiempirical methods bridge the gap between MM and ab initio quantum calculations by using parameters derived from experimental data to simplify the calculations. These methods are useful for initial conformational searches before refining with higher-level theories like DFT. derpharmachemica.com

Prediction of Intermolecular Interactions and Hydrogen Bonding

The biological and physical properties of a molecule are heavily influenced by its non-covalent intermolecular interactions. These include hydrogen bonds, van der Waals forces, and hydrophobic contacts. youtube.com Computational methods can predict the sites and strength of these interactions.

This compound has five potential hydrogen bond acceptor sites: the two oxygen atoms of the acetate group, the carbonyl oxygen on the diazepine ring, and the two nitrogen atoms in the ring. nih.gov It has no conventional hydrogen bond donors. nih.gov Hydrogen bonds are highly directional and play a key role in how a molecule interacts with biological targets or organizes in a crystal lattice. youtube.comcambridgemedchemconsulting.com The strength of a typical hydrogen bond is in the range of 1-4 kcal/mol. youtube.comcambridgemedchemconsulting.com

Advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze and quantify these interactions based on an optimized molecular structure from DFT. nih.gov Studies on other benzodiazepines have used QTAIM to identify and characterize hydrogen bonds and other weak interactions, such as those between C-H groups and electronegative atoms. nih.gov For this compound, such an analysis would predict how it might interact with water molecules in a solvent or with amino acid residues in a protein binding pocket. The carbonyl oxygen of the acetate group, in particular, would be a strong candidate for forming hydrogen bonds with donor groups.

Table 2: Predicted Intermolecular Interaction Points on this compound

| Functional Group | Atom(s) | Interaction Type | Role |

|---|---|---|---|

| Acetate Group | Carbonyl Oxygen (C=O) | Hydrogen Bond | Acceptor |

| Acetate Group | Ester Oxygen (C-O-C) | Hydrogen Bond | Acceptor |

| Diazepine Ring | Carbonyl Oxygen (C=O) | Hydrogen Bond | Acceptor |

| Diazepine Ring | Nitrogen Atoms (N1, N4) | Hydrogen Bond | Acceptor |

| Phenyl Ring | Aromatic System | π-π Stacking / Hydrophobic | Interaction Site |

| Chloro-substituted Ring | Aromatic System | π-π Stacking / Hydrophobic | Interaction Site |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Chemical/Biological, Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. jocpr.com It is widely used in drug discovery to predict the activity of new molecules and to optimize lead compounds. jocpr.com

For benzodiazepines, QSAR models have been developed to predict their binding affinity to the GABA-A receptor, which is their primary biological target. nih.govnih.govresearchgate.net These models are built using a "training set" of benzodiazepine molecules with known activities. nih.gov Molecular descriptors, which are numerical representations of the molecule's properties, are calculated for each compound. These can include:

Physicochemical properties: Lipophilicity (logP), polar surface area. jocpr.com

Topological descriptors: Molecular connectivity indices. researchgate.net

Electronic descriptors: Dipole moment, atomic charges from DFT calculations. nih.gov

Steric or 3D descriptors: Molecular shape and volume. researchgate.net

Statistical methods, such as multiple linear regression, are then used to create a mathematical equation that links the descriptors to the biological activity. nih.govresearchgate.net A good QSAR model has high correlation coefficients (R²) for both the training set and an external "test set" of compounds used for validation. nih.govnih.gov Studies on benzodiazepines have shown that factors like the positioning of hydrogen bond acceptors and aromatic rings are influential in their models. nih.govresearchgate.net

While no specific QSAR model for this compound is published, it could be included in a broader benzodiazepine QSAR study. Its calculated descriptors would be used by the model to predict its activity. This approach allows for the rapid, non-clinical screening of compounds and provides insights into the structural features that are most important for biological activity. jocpr.comnih.gov

Table 3: General Steps in a QSAR Study for Benzodiazepines

| Step | Description | Example Descriptors/Methods |

|---|---|---|

| 1. Data Set Selection | Compile a set of benzodiazepine molecules with experimentally measured biological activity (e.g., GABA-A receptor binding affinity). nih.gov | Training set (e.g., 69 compounds), Test set (e.g., 9 compounds). nih.govresearchgate.net |

| 2. Descriptor Calculation | Compute a wide range of molecular descriptors (physicochemical, topological, electronic, 3D) for each molecule. jocpr.com | XLogP, Polar Surface Area, Dipole Moment, Kier Flexibility Index. nih.govresearchgate.net |

| 3. Model Building | Use statistical methods to build a mathematical model correlating the descriptors to the activity. | Multiple Linear Regression, Partial Least Squares. nih.gov |

| 4. Model Validation | Assess the statistical quality and predictive power of the model using internal (e.g., cross-validation) and external validation with the test set. nih.govnih.gov | R² > 0.6 for training set, R² > 0.5 for test set. nih.gov |

| 5. Prediction | Use the validated model to predict the activity of new or un-tested compounds like this compound. | Prediction of log(1/C) values. nih.gov |

Computational Exploration of Tautomeric Forms and Stability

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For the benzodiazepine core, tautomerism can be a significant phenomenon. Computational chemistry, particularly DFT, is an excellent tool for exploring the relative stability of different tautomeric forms. researchgate.net

Studies on the parent compound, temazepam, have revealed the existence of tautomeric polymorphism. researchgate.net DFT calculations were performed on two potential tautomers of temazepam, labeled A and B. The calculations indicated that these two tautomers have very similar energies, suggesting they can coexist. researchgate.net This theoretical finding was supported by experimental evidence showing that different crystalline forms of temazepam are composed of different tautomers. researchgate.net For example, one polymorph (Form I) is composed solely of tautomer A, while another (Form II) contains a mixture of A and B. researchgate.net

The relative stability of tautomers can be influenced by the environment. Computational models can simulate solvent effects using approaches like the Self-Consistent Reaction-Field (SCRF) method, which can show how the stability order might change in different solvents. derpharmachemica.comscispace.com For this compound, the primary site of tautomerism would be within the benzodiazepine ring system, similar to the parent temazepam. The acetate group itself is generally not subject to tautomerization. A computational study would involve optimizing the geometries of all possible tautomers and calculating their Gibbs free energies to determine their relative populations at equilibrium under different conditions (gas phase vs. solvent). scispace.comresearchgate.net

Table 4: DFT-Calculated Tautomer Properties for Parent Compound (Temazepam)

| Tautomer | Relative Energy | Key Finding | Source |

|---|---|---|---|

| Tautomer A | Reference Energy | Exists in two low-energy conformations in Form I crystal. | ResearchGate researchgate.net |

| Tautomer B | Nearly the same energy as A | Coexists with Tautomer A in Form II crystal. | ResearchGate researchgate.net |

Chemical Compounds Mentioned

Future Directions in Temazepam Acetate Chemical Research

Advancements in Asymmetric Synthesis of Temazepam Acetate (B1210297) Enantiomers

The development of stereospecific synthetic routes for producing single-enantiomer drugs is a significant area of focus in the pharmaceutical industry. While temazepam is used as a racemic mixture, future research is likely to concentrate on the asymmetric synthesis of its individual enantiomers to evaluate their distinct pharmacological profiles. Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement, which can be essential for the efficacy of a drug.

Key future research areas include:

Chiral Catalysis: The use of chiral catalysts, including metal- and organocatalytic approaches, is a promising strategy for achieving high enantioselectivity in the synthesis of temazepam acetate.

Biocatalytic Strategies: The application of enzymes as catalysts in the synthesis process is gaining traction due to their high specificity and ability to function under mild reaction conditions.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials for the synthesis of the desired enantiomer.

Exploration of Novel Spectroscopic and Imaging Techniques for Chemical Characterization

While standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for the characterization of temazepam and its derivatives, future research will likely focus on the application of more advanced and novel techniques. jopcr.com These methods can provide more detailed information about the molecule's structure, purity, and solid-state properties.

Future directions in this area may include:

Advanced NMR Techniques: Two-dimensional and solid-state NMR could offer deeper insights into the conformational dynamics and intermolecular interactions of this compound in different environments.

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) will be essential for characterizing the absolute configuration of the individual enantiomers produced through asymmetric synthesis.

Hyphenated Chromatographic-Spectroscopic Techniques: The coupling of high-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (GC-MS) provides powerful tools for the separation and identification of this compound and its impurities. sifs.in

Single-Photon Emission Computed Tomography (SPECT): While currently used for imaging benzodiazepine (B76468) receptors in the brain, future advancements in radioligand development could potentially allow for more direct imaging and characterization of this compound distribution and binding in vivo. nih.gov

These advanced analytical methods will be crucial for ensuring the quality and consistency of this compound, particularly if single-enantiomer formulations are developed.

Integration of Advanced Computational Chemistry for Deeper Molecular Understanding

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can provide a deeper understanding of its molecular properties and interactions, which can be difficult to study through experimental methods alone.

Future computational research is expected to focus on:

Conformational Analysis: Advanced computational models can be used to predict the stable conformations of this compound and its enantiomers, providing insights into their three-dimensional structures. scielo.org.mx

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to investigate the electronic structure and reactivity of the molecule, helping to understand its chemical behavior. researchgate.net

Molecular Dynamics Simulations: These simulations can model the behavior of this compound in different environments, such as in solution or interacting with biological macromolecules, providing a dynamic view of its interactions.

Prediction of Spectroscopic Properties: Computational methods can be used to predict NMR, IR, and other spectroscopic data, which can aid in the interpretation of experimental results.

The integration of these advanced computational techniques will facilitate a more rational approach to the design of new synthetic routes and a more comprehensive understanding of the structure-activity relationships of this compound.

Development of Standardized Reference Materials for Impurity Profiling

The identification and control of impurities are critical aspects of pharmaceutical quality control. The development of standardized reference materials for known and potential impurities of this compound is essential for the validation of analytical methods and for ensuring the safety and efficacy of the final product.

Future efforts in this area will involve:

Synthesis and Characterization of Impurities: The deliberate synthesis and thorough characterization of potential process-related impurities and degradation products are necessary to create a comprehensive library of reference standards.

Development of Certified Reference Materials (CRMs): The establishment of CRMs by national and international pharmacopeias (e.g., USP, EP) provides a benchmark for quality control laboratories. enamine.netepichem.com

Collaborative Studies: Inter-laboratory collaborative studies are needed to establish the purity and stability of these reference materials, ensuring their suitability for regulatory purposes.

The availability of a complete set of well-characterized impurity reference standards will support robust analytical method development and validation, leading to improved quality control of this compound. synzeal.com

| Impurity Name (Example) | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Temazepam EP Impurity D | C17H15ClN2O2 | 314.77 | 17191-70-7 |

| Temazepam EP Impurity F | C16H13ClN2O2 | 300.7 | 3294-96-0 |

| Temazepam EP Impurity G | C17H15ClN2O2 | 314.77 | 93329-92-1 |

Note: This table contains examples of known impurities of the parent compound, temazepam. The development of reference standards would extend to potential impurities of this compound.

Research into Non-Biological Degradation Pathways for Environmental Fate Analysis

The environmental fate of pharmaceuticals is a growing area of concern. Research into the non-biological degradation pathways of this compound is crucial for understanding its persistence, transformation, and potential impact on ecosystems.

Future research in this domain should include:

Photodegradation Studies: Investigating the degradation of this compound under various light conditions to determine its photostability and identify potential photoproducts.

Hydrolysis Studies: Assessing the stability of this compound in aqueous environments at different pH levels to understand its potential for hydrolysis.

Oxidative Degradation: Studying the degradation of the compound in the presence of common environmental oxidants, such as those used in water treatment processes.

Understanding these non-biological degradation pathways will contribute to a more complete environmental risk assessment for this compound and inform strategies for mitigating its potential environmental impact. The recalcitrant nature of benzodiazepines in conventional water treatment suggests that more advanced methods may be necessary for their removal. nih.govresearchgate.net

Q & A

Basic: What are the standard analytical techniques for characterizing Temazepam acetate purity and stability in pharmaceutical research?

Answer: High-performance liquid chromatography (HPLC) with UV detection is the gold standard for assessing purity, using validated protocols with C18 columns and mobile phases like acetonitrile/water (70:30 v/v). Stability studies require controlled degradation experiments under heat, light, and humidity, followed by mass spectrometry (MS) to identify breakdown products. Ensure method validation per ICH guidelines, including specificity, linearity, and precision . For thermal analysis, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical to evaluate melting points and decomposition patterns .

Advanced: How can dynamic micellar electrokinetic chromatography (DMEKC) determine enantiomerization barriers of this compound?

Answer: DMEKC employs chiral surfactants (e.g., 60 mM sodium cholate) in borate/phosphate buffer (pH 8) to separate enantiomers. Temperature-dependent experiments (0–30°C) track peak broadening and plateau formation, analyzed via stochastic models to calculate rate constants (k) and activation parameters (ΔG‡, ΔH‡, ΔS‡). At 25°C, this compound exhibits ΔG‡ ≈ 90 kJ/mol and half-life ~21 minutes. Simulations using software like ChromWin ensure precision in kinetic parameter extraction .

Basic: What solvent systems and extraction protocols are optimal for isolating this compound from complex mixtures?

Answer: Use sequential liquid-liquid extraction with ethyl acetate, combining three extractions at neutral pH. Dry organic layers with anhydrous Na₂SO₄, concentrate via rotary evaporation, and purify via silica gel chromatography (hexane:ethyl acetate gradient). Validate recovery rates using spiked matrices and HPLC quantification .

Advanced: What methodological considerations are critical when studying the impact of polymers like PVP on this compound dissolution?

Answer: Co-evaporate this compound with PVP K30 in a 1:3 ratio to form amorphous solid dispersions. Conduct intrinsic dissolution rate (IDR) studies using rotating disk apparatus in simulated gastric fluid (pH 1.2). Compare IDR enhancements (e.g., 2.7× for carbamazepine analogs) and characterize solid-state interactions via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) .

Basic: How should researchers design experiments to assess the thermal degradation profile of this compound?

Answer: Use isothermal (e.g., 40–80°C) and non-isothermal (ramp 5°C/min) TGA/DSC setups. Monitor mass loss and enthalpy changes, correlating with Arrhenius kinetics to predict shelf life. Pair with HPLC-MS to identify degradation products (e.g., hydrolyzed esters) and validate stability under ICH Q1A conditions .

Advanced: What strategies resolve discrepancies in this compound’s pharmacokinetic data across in vitro/in vivo models?

Answer: Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Parameterize models with in vitro metabolic data (e.g., CYP3A4/5 activity from liver microsomes) and in vivo plasma concentration-time curves. Validate using sensitivity analysis and bootstrap resampling to identify outliers in absorption or clearance rates .

Basic: What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

Answer: Use nonlinear regression (e.g., sigmoidal Emax model) to calculate EC50 values. Apply one-way ANOVA with Tukey’s post hoc test for group comparisons (n ≥ 6 replicates). Report mean ± SEM and effect sizes, ensuring power analysis (α = 0.05, β = 0.2) justifies sample sizes .

Advanced: How do structural modifications of this compound influence its metabolic pathways and CYP450 interactions?

Answer: Synthesize analogs with substituted acetyl groups and assess metabolism using human liver microsomes. Quantify metabolites via LC-MS/MS and correlate structural features (e.g., electron-withdrawing groups) with CYP3A4 inhibition constants (Ki). Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to active sites .

Basic: What are the best practices for validating HPLC methods to quantify this compound in biological matrices?

Answer: Spike plasma/serum with this compound and internal standards (e.g., diazepam-d5). Validate linearity (1–100 ng/mL), accuracy (85–115%), and precision (RSD <15%). Use protein precipitation (acetonitrile) for sample cleanup and guard columns to prolong column life .

Advanced: What experimental designs evaluate this compound’s role in modulating lipid raft dynamics in neuronal membranes?

Answer: Label lipid rafts with fluorescent probes (e.g., cholera toxin B subunit) in neuron-like cell lines (SH-SY5Y). Treat with this compound (1–10 µM) and quantify raft clustering via confocal microscopy. Validate with cholesterol depletion (methyl-β-cyclodextrin) and lipidomics to track acyl chain remodeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.